2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound featuring multiple functional groups, including a furan ring, a pyrazole ring, and an amide group
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may target proteins or enzymes involved in these diseases’ pathogenesis.
Mode of Action
It’s known that pyrazole-bearing compounds can interact with their targets, leading to changes in the target’s function . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Given the compound’s potential antileishmanial and antimalarial activities, it may affect the biochemical pathways related to these diseases .
Pharmacokinetics
The compound’s potential antileishmanial and antimalarial activities suggest that it may have suitable pharmacokinetic properties for these applications .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and furan rings. One common approach is to first synthesize the pyrazole derivative and then introduce the furan ring through a series of reactions involving condensation and cyclization processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions would be crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Pyrazoline derivatives.
Substitution: : Amide derivatives with various substituents.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery.
Medicine: : Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other pyrazole and furan derivatives, which may have different substituents or ring structures
List of Similar Compounds
Pyrazole derivatives
Furan derivatives
Amide derivatives
Other heterocyclic compounds
Properties
IUPAC Name |
2,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-6-13(11(2)23-10)16(22)19-8-14-15(18-5-4-17-14)12-7-20-21(3)9-12/h4-7,9H,8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVOXTLHRCABPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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